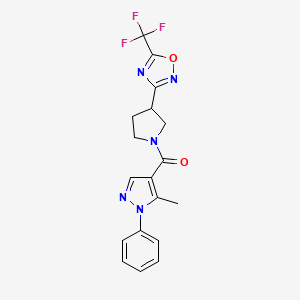![molecular formula C14H20N2O4S B2531252 2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide CAS No. 1252561-05-9](/img/structure/B2531252.png)
2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide, as part of a broader class of compounds, has been explored in the context of developing potent COX-2 inhibitors. The reported synthesis involves the creation of methylsulfonyl, sulfamoyl acetamides, and ethyl acetates that target the COX-2 isoform selectively. The process highlights the transition from ester moieties to amide groups, which has resulted in more stable derivatives with significant COX-inhibition properties. These compounds have demonstrated not only in vitro activity but also in vivo analgesic effects, indicating their potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of related acetamides has been studied, particularly focusing on the conformation and interplanar angles of the amide groups. For instance, in the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide, the 2-acetylaminoacetamide moiety exhibits a linearly extended conformation with an interplanar angle of 157.3 degrees between the two amide groups. This structural information is crucial as it can influence the biological activity of the compounds. The study of these angles and the overall conformation contributes to understanding how these molecules might interact with biological targets such as COX-2 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these acetamides are not detailed in the provided data. However, the synthesis likely involves standard organic chemistry techniques such as amide bond formation, which is a common reaction in the synthesis of such compounds. The biological evaluation suggests that these reactions have been successful in producing compounds with the desired activity against COX-2, which is a testament to the efficacy of the chemical reactions used in the synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of these acetamides are inferred from their biological activity and molecular structure. The presence of hydrogen bonds and packing interactions in the crystal structures of related compounds suggests that these molecules can form stable interactions, which is important for their biological function. The planar hydrophilic and hydrophobic areas identified in the crystal structures indicate how these compounds might interact with the COX-2 enzyme, which is characterized by a hydrophobic channel and a hydrophilic active site. These properties are likely to contribute to the potency and selectivity of the COX-2 inhibition .
Aplicaciones Científicas De Investigación
Antiglaucoma Applications
Research on sulfonamide derivatives, including compounds similar to "2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide," has shown their potential as antiglaucoma agents. Sulfonamides are explored for their ability to inhibit carbonic anhydrase (CA), reducing intraocular pressure by decreasing aqueous humor secretion. Such compounds are valuable for developing new therapies for glaucoma, a leading cause of blindness worldwide (Masini, Carta, Scozzafava, & Supuran, 2013).
Environmental Impact and Removal
Studies have also focused on the environmental presence of pharmaceutical compounds, including acetaminophen derivatives. Research into the removal of such pollutants from water resources emphasizes the importance of developing cleaner technologies. Adsorption, Fenton/photo-Fenton processes, and photocatalytic degradation are among the techniques evaluated for their efficiency in removing pharmaceutical micropollutants, highlighting the need for sustainable water treatment solutions (Prasannamedha, Kumar, 2020).
Pharmacological Activities of Derivatives
Research into the pharmacological activities of paeonol derivatives, which share structural similarities with the compound , shows a wide range of biological effects. These include antibacterial, anti-inflammatory, antipyretic analgesic, and antioxidant activities. Such studies demonstrate the potential of structurally related compounds for developing new therapeutic agents with diverse pharmacological properties (Wang, Wu, Chu, Wu, & Sun, 2020).
Propiedades
IUPAC Name |
2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-12-3-5-13(6-4-12)7-10-21(18,19)16(8-9-20-2)11-14(15)17/h3-7,10H,8-9,11H2,1-2H3,(H2,15,17)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZUIHWWYRLUNT-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N(CCOC)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CCOC)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

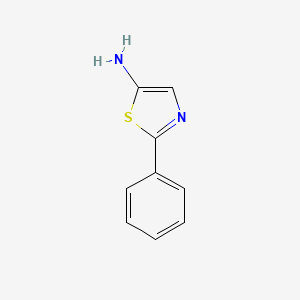
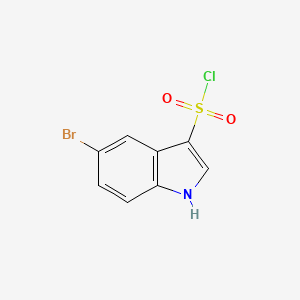
![Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2531172.png)
![5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B2531176.png)
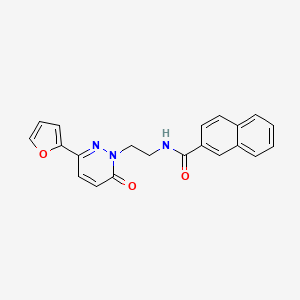
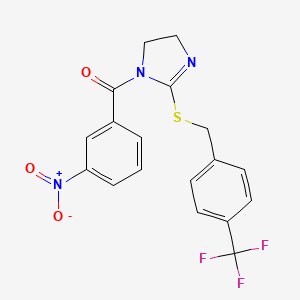

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)ethanone](/img/structure/B2531181.png)
![N-phenethyl-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2531182.png)
![Ethyl 4-(4-methylphenyl)-2-[3-(morpholin-4-yl)propanamido]thiophene-3-carboxylate; oxalic acid](/img/structure/B2531184.png)
![Methyl 3-[(4-chlorophenyl){2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2531188.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2531189.png)
![1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2531190.png)
